4,7-Dichloro-8-fluoropyrido[4,3-D]pyrimidine 4,7-Dichloro-8-fluoropyrido[4,3-D]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15811106
InChI: InChI=1S/C7H2Cl2FN3/c8-6-3-1-11-7(9)4(10)5(3)12-2-13-6/h1-2H
SMILES:
Molecular Formula: C7H2Cl2FN3
Molecular Weight: 218.01 g/mol

4,7-Dichloro-8-fluoropyrido[4,3-D]pyrimidine

CAS No.:

Cat. No.: VC15811106

Molecular Formula: C7H2Cl2FN3

Molecular Weight: 218.01 g/mol

* For research use only. Not for human or veterinary use.

4,7-Dichloro-8-fluoropyrido[4,3-D]pyrimidine -

Specification

Molecular Formula C7H2Cl2FN3
Molecular Weight 218.01 g/mol
IUPAC Name 4,7-dichloro-8-fluoropyrido[4,3-d]pyrimidine
Standard InChI InChI=1S/C7H2Cl2FN3/c8-6-3-1-11-7(9)4(10)5(3)12-2-13-6/h1-2H
Standard InChI Key QLYAWOKSYVXHSX-UHFFFAOYSA-N
Canonical SMILES C1=C2C(=C(C(=N1)Cl)F)N=CN=C2Cl

Introduction

Chemical and Physical Properties

Structural Characteristics

The IUPAC name of 4,7-dichloro-8-fluoropyrido[4,3-D]pyrimidine reflects its bicyclic framework, where a pyrimidine ring is fused to a pyridine ring at the 4,3-D position. The compound’s planar structure is stabilized by aromaticity, with electronegative chlorine and fluorine atoms at positions 4,7, and 8 introducing polarity and influencing electronic distribution. The canonical SMILES representation C1=C2C(=C(C(=N1)Cl)F)N=CN=C2Cl\text{C1=C2C(=C(C(=N1)Cl)F)N=CN=C2Cl} highlights the adjacency of halogens and nitrogen atoms, which are critical for intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC7H2Cl2FN3\text{C}_7\text{H}_2\text{Cl}_2\text{FN}_3
Molecular Weight218.01 g/mol
IUPAC Name4,7-dichloro-8-fluoropyrido[4,3-d]pyrimidine
SMILESC1=C2C(=C(C(=N1)Cl)F)N=CN=C2Cl
Boiling PointNot available
Storage ConditionsInert atmosphere, 2–8°C

The absence of reported boiling point data suggests challenges in purification or volatility under standard conditions, necessitating specialized handling.

Synthesis and Optimization Strategies

General Synthetic Pathways

Synthesis of pyrido[4,3-D]pyrimidine derivatives typically involves cyclization or substitution reactions. For 4,7-dichloro-8-fluoropyrido[4,3-D]pyrimidine, a multi-step approach is employed:

  • Core Formation: Cyclization of pyrimidine precursors with halogens introduced via electrophilic substitution.

  • Halogenation: Sequential chlorination and fluorination using reagents like phosphorus oxychloride (POCl₃) or hydrogen fluoride .

  • Functionalization: Introduction of solubilizing groups or targeting moieties through nucleophilic aromatic substitution.

A representative synthesis from the literature involves treating pyrido[4,3-D]pyrimidine-2,4-dione with POCl₃ and NN-ethyl-NN-isopropylpropan-2-amine at 100°C to yield trichloro intermediates, followed by selective fluorination .

Challenges in Scale-Up

Key challenges include controlling regioselectivity during halogenation and minimizing side reactions such as over-chlorination. The use of bulky bases like NN-ethyl-NN-isopropylpropan-2-amine improves yield by stabilizing transition states . Purification often requires chromatography or crystallization under inert conditions due to the compound’s sensitivity to moisture .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationPOCl₃, 100°C, 1 h41
Piperazine SubstitutionDichloromethane, −40°C87
Final DeprotectionCsF in DMF, 20°C85

Biological Activity and Mechanism

KRAS Inhibition and Anticancer Effects

4,7-Dichloro-8-fluoropyrido[4,3-D]pyrimidine derivatives exhibit potent inhibition of KRAS mutants, notably G12D and G12C, which are prevalent in pancreatic and lung cancers. The compound’s pyridopyrimidine core binds the switch II pocket of KRAS, displacing GDP and preventing GTP-dependent signaling . Structural studies reveal critical interactions:

  • The 8-fluorine occupies a hydrophobic pocket formed by Val9, Thr58, and Met72.

  • The protonated piperazinyl group at C4 forms an ionic bond with mutant Asp12, enhancing selectivity .

Cellular and In Vivo Efficacy

Comparative Analysis with Related Compounds

Structural Analogues

Comparing 4,7-dichloro-8-fluoropyrido[4,3-D]pyrimidine with its 5,7-dichloro-8-fluoro counterpart (CAS 2836267-80-0) reveals distinct pharmacological profiles:

Table 3: Comparative Properties of Pyridopyrimidine Derivatives

Property4,7-Dichloro-8-fluoro5,7-Dichloro-8-fluoro
Molecular FormulaC7H2Cl2FN3\text{C}_7\text{H}_2\text{Cl}_2\text{FN}_3C7H2Cl2FN3O2\text{C}_7\text{H}_2\text{Cl}_2\text{FN}_3\text{O}_2
Molecular Weight218.01 g/mol250.01 g/mol
Key SubstituentsCl at 4,7; F at 8Cl at 5,7; F at 8; OH at 2,4
BioactivityKRAS inhibitionUndisclosed

The additional hydroxyl groups in the 5,7-dichloro variant may enhance solubility but reduce membrane permeability, illustrating trade-offs in drug design.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator